molecular formula C12H8F3N3O4 B2996225 5-(carboxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 400080-07-1

5-(carboxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B2996225
CAS RN: 400080-07-1
M. Wt: 315.208
InChI Key: GPGRCMSLXSSBFS-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups. These include a carboxymethyl group (-CH2COOH), a trifluoromethyl group (-CF3), a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), and a 1,2,3-triazole ring (a five-membered ring containing two carbon atoms and three nitrogen atoms). The presence of these functional groups can greatly influence the properties and reactivity of the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the electronegative fluorine atoms in the trifluoromethyl group could cause this group to have a strong dipole moment, which could influence the overall polarity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the carboxymethyl group could potentially undergo reactions typical of carboxylic acids, such as acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the carboxymethyl and trifluoromethyl groups could potentially make the compound polar and capable of forming hydrogen bonds, which could influence its solubility in different solvents .

Scientific Research Applications

Synthesis of Triazole-Based Scaffolds

5-Amino-1,2,3-triazole-4-carboxylic acid, closely related to the target compound, is utilized in the synthesis of peptidomimetics and biologically active compounds based on triazole scaffolds. A specific protocol involving ruthenium-catalyzed cycloaddition has been developed for producing protected versions of this triazole amino acid, leading to the creation of HSP90 inhibitors and triazole-containing dipeptides with structural motifs of turn inducers (Ferrini et al., 2015).

NMR Study of Triazole Derivatives

Detailed nuclear magnetic resonance (NMR) studies have been conducted on 5-carboxymethyl-1,2,4-triazole derivatives. These studies, including 1H, 13C, and 15N NMR, provide insights into the molecular structures and interactions of these compounds (Bednarek et al., 2001).

Heterocyclic Synthesis

The reaction of certain acids with nitrilimines leads to the formation of substituted carboxymethylthio derivatives of 1,2,4-triazoles. This synthesis pathway contributes to the understanding of the molecular structure and potential applications of these derivatives (Dalloul, 2009).

Structural Study of Polysubstituted Triazoles

Research on polysubstituted 1,2,4-triazoles, including 5-amino-1,2,4-triazol-3-thioles, has provided insights into the protonation and molecular design of triazole systems. This includes the synthesis of specific triazole compounds and their characterization using various analytical methods (Fizer et al., 2021).

MOF Synthesis and Adsorption Properties

The synthesis of metal-organic frameworks (MOFs) using triazole-containing ligands demonstrates their chemical stability and potential in gas separation and adsorption applications. This includes MOFs showing selective CO2 over CH4 separation, which is significant for industrial gas separation processes (Kan et al., 2018).

Future Directions

The potential applications of this compound would likely depend on its physical and chemical properties, as well as its reactivity. Given the presence of several functional groups that are common in biologically active compounds, it’s possible that this compound could have applications in medicinal chemistry or drug discovery .

properties

IUPAC Name

5-(carboxymethyl)-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N3O4/c13-12(14,15)6-2-1-3-7(4-6)18-8(5-9(19)20)10(11(21)22)16-17-18/h1-4H,5H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGRCMSLXSSBFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)O)CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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